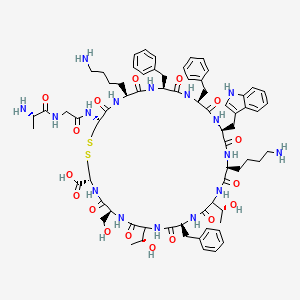

5-Deasparagine-somatostatin

Beschreibung

Eigenschaften

CAS-Nummer |

54786-81-1 |

|---|---|

Molekularformel |

C72H98N16O17S2 |

Molekulargewicht |

1523.8 g/mol |

IUPAC-Name |

(4R,7S,13S,19S,22S,25S,28S,31S,34R)-19,31-bis(4-aminobutyl)-34-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carboxylic acid |

InChI |

InChI=1S/C72H98N16O17S2/c1-40(75)61(93)77-36-58(92)78-56-38-106-107-39-57(72(104)105)86-68(100)55(37-89)85-71(103)60(42(3)91)88-67(99)53(33-45-23-11-6-12-24-45)84-70(102)59(41(2)90)87-63(95)50(28-16-18-30-74)79-66(98)54(34-46-35-76-48-26-14-13-25-47(46)48)83-65(97)52(32-44-21-9-5-10-22-44)82-64(96)51(31-43-19-7-4-8-20-43)81-62(94)49(80-69(56)101)27-15-17-29-73/h4-14,19-26,35,40-42,49-57,59-60,76,89-91H,15-18,27-34,36-39,73-75H2,1-3H3,(H,77,93)(H,78,92)(H,79,98)(H,80,101)(H,81,94)(H,82,96)(H,83,97)(H,84,102)(H,85,103)(H,86,100)(H,87,95)(H,88,99)(H,104,105)/t40-,41+,42+,49-,50-,51-,52-,53-,54-,55-,56-,57-,59?,60?/m0/s1 |

InChI-Schlüssel |

ZIHRAPFYJSDXSV-ROWAAPPRSA-N |

Isomerische SMILES |

C[C@H](C1C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CCCCN)NC(=O)CNC(=O)[C@H](C)N)C(=O)O)CO)[C@@H](C)O)CC6=CC=CC=C6)O |

Kanonische SMILES |

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CCCCN)NC(=O)CNC(=O)C(C)N)C(=O)O)CO)C(C)O)CC6=CC=CC=C6)O |

Herkunft des Produkts |

United States |

Synthetic Strategies and Chemical Modifications of Somatostatin Analogs

Methodologies for Peptide Synthesis of Somatostatin (B550006) Analogs

The synthesis of somatostatin and its analogs is primarily achieved through two main approaches: Solid-Phase Peptide Synthesis (SPPS) and solution-phase synthesis. Each methodology offers distinct advantages and is chosen based on the desired scale of production, the complexity of the target peptide, and the specific chemical modifications being introduced.

Solid-Phase Peptide Synthesis (SPPS) Techniques

Solid-Phase Peptide Synthesis (SPPS) is the most widely used method for the synthesis of peptides, including somatostatin analogs. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. The key advantage of SPPS is the ability to drive reactions to completion by using an excess of soluble reagents, which can then be easily removed by washing the resin. This simplifies the purification process at each step, making it amenable to automation.

The two primary strategies in SPPS are the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) strategies, named after the protecting group used for the α-amino group of the amino acids. The Fmoc strategy is now more common due to its use of a milder base for deprotection, which is less harsh on the peptide chain and allows for the synthesis of more complex and longer peptides.

Key Steps in Fmoc-based SPPS of a Somatostatin Analog:

Resin Functionalization: The C-terminal amino acid is attached to a solid support resin.

Deprotection: The Fmoc protecting group is removed from the α-amino group of the resin-bound amino acid, typically using a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF).

Coupling: The next Fmoc-protected amino acid is activated and coupled to the free amino group of the growing peptide chain. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often in combination with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) to improve efficiency and reduce side reactions.

Washing: Excess reagents and byproducts are washed away.

Repeat: The deprotection and coupling steps are repeated for each subsequent amino acid in the sequence.

Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously, typically using a strong acid cocktail such as trifluoroacetic acid (TFA) with scavengers to prevent side reactions.

Purification: The crude peptide is purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).

Solution-Phase Synthesis Approaches

Solution-phase peptide synthesis, also known as classical peptide synthesis, involves the coupling of amino acids or peptide fragments in a homogenous solution. While this method is more labor-intensive and requires purification after each step, it is highly suitable for large-scale synthesis of peptides.

In this approach, protected amino acids or small peptide fragments are coupled, and the product is isolated and purified before the next coupling step. This allows for the characterization of intermediates, ensuring the quality of the final product. For complex peptides like somatostatin analogs, a convergent synthesis strategy is often employed, where smaller protected peptide fragments are synthesized and then coupled together to form the final peptide. This can be more efficient than a linear, stepwise synthesis for longer sequences.

Targeted Amino Acid Substitutions and Deletions in Somatostatin Analog Design

The modification of the amino acid sequence of somatostatin is a critical aspect of analog design. These changes can significantly impact the analog's receptor binding affinity, selectivity, and metabolic stability.

Specific Considerations for Asparagine-5 Deletion in Somatostatin Analogs

The native somatostatin-14 sequence is Ala-Gly-Cys-Lys-Asn -Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys. The Asn5 residue is located in the N-terminal region of the peptide, outside of the core pharmacophore region (residues 7-10: Phe-Trp-Lys-Thr) that is essential for receptor binding and biological activity.

Potential Structural and Functional Implications of Asn5 Deletion:

Receptor Binding Affinity and Selectivity: While not part of the core binding motif, the N-terminal region can influence receptor subtype selectivity. The deletion of Asn5 could therefore alter the binding profile of the analog, potentially increasing or decreasing its affinity for one or more of the five somatostatin receptor subtypes (SSTR1-5).

Synthesis Challenges: From a synthetic perspective, the deletion of an amino acid is straightforward in SPPS, as it simply involves skipping a coupling cycle. However, the subsequent cyclization and folding of the shorter peptide might be affected. Some studies have noted that the coupling of the Fmoc-Asn-OH residue at position 5 can be challenging, suggesting that the local sequence environment may present synthetic hurdles that would be circumvented by its deletion.

Metabolic Stability: The N-terminal region of somatostatin is susceptible to enzymatic degradation. Deleting Asn5 might alter the susceptibility of the analog to peptidases, potentially affecting its in vivo half-life.

It is important to note that without experimental data, these considerations remain speculative. The synthesis and biological evaluation of 5-Deasparagine-somatostatin would be necessary to definitively determine the impact of this specific deletion.

Impact of D-Amino Acid Incorporations on Analog Structure

A common and highly effective modification in somatostatin analog design is the incorporation of D-amino acids, which are the non-natural stereoisomers of the naturally occurring L-amino acids. The introduction of D-amino acids can have several beneficial effects:

Increased Metabolic Stability: Peptidases in the body are generally specific for L-amino acids. The presence of a D-amino acid at a cleavage site can render the peptide resistant to enzymatic degradation, thereby prolonging its half-life in circulation.

Conformational Constraint: The incorporation of a D-amino acid can induce a specific turn conformation in the peptide backbone. For example, the presence of D-tryptophan at position 8 in many successful somatostatin analogs, such as octreotide (B344500), is crucial for stabilizing the bioactive β-turn structure of the pharmacophore. This pre-organization of the peptide into its active conformation can lead to higher receptor binding affinity.

Enhanced Receptor Selectivity: By altering the three-dimensional structure, the incorporation of D-amino acids can fine-tune the interaction of the analog with the different somatostatin receptor subtypes, leading to improved selectivity.

| Modification | Rationale | Example in Somatostatin Analogs |

| D-Tryptophan at position 8 | Stabilizes the bioactive β-turn conformation of the pharmacophore, increases resistance to enzymatic degradation. | Octreotide, Lanreotide (B11836), Vapreotide |

| D-Phenylalanine at the N-terminus | Increases stability against aminopeptidases. | Octreotide |

Cyclization and Backbone Modifications in Somatostatin Analog Synthesis

Native somatostatin is a cyclic peptide, and this cyclic structure is essential for its biological activity. The disulfide bond between the cysteine residues at positions 3 and 14 is a key feature. In the design of somatostatin analogs, various cyclization strategies and backbone modifications are employed to enhance stability and conformational rigidity.

Cyclization Strategies:

Disulfide Bridge Formation: This is the native method of cyclization in somatostatin. In synthetic analogs, the disulfide bond is typically formed by oxidation of the two cysteine residues after the linear peptide has been assembled and cleaved from the resin.

Lactam Bridge Formation: This involves the formation of an amide bond between the side chains of an acidic amino acid (e.g., aspartic acid or glutamic acid) and a basic amino acid (e.g., lysine (B10760008) or ornithine). Lactam bridges are more stable to reduction than disulfide bonds.

Other Covalent Bridges: A variety of other chemical linkages can be used to cyclize peptides, including thioether bonds and carbon-carbon bonds.

Backbone Modifications:

Backbone modifications involve altering the amide bonds of the peptide backbone. These modifications can introduce conformational constraints and improve metabolic stability.

N-Methylation: The substitution of the amide proton with a methyl group can prevent enzymatic degradation and can also influence the local conformation by restricting the rotation around the C-N bond.

Reduced Amide Bonds (Pseudopeptides): The replacement of an amide bond (-CO-NH-) with a reduced methylene (B1212753) amine bond (-CH2-NH-) can increase resistance to peptidases.

Azapeptides: The replacement of the α-carbon of an amino acid with a nitrogen atom.

Peptoids: N-substituted glycine (B1666218) oligomers that are resistant to proteolysis.

These synthetic strategies and chemical modifications have been instrumental in the development of a diverse range of somatostatin analogs with tailored pharmacological properties. While the specific characteristics of this compound remain to be elucidated through direct research, the principles of analog design provide a framework for postulating its potential properties and the synthetic approaches that could be used for its creation.

Disulfide Bond Replacements and Dicarba Analogs

The disulfide bridge between cysteine residues at positions 3 and 14 of native somatostatin is crucial for its cyclic structure and biological activity. However, this bond is also susceptible to enzymatic degradation, which contributes to the short plasma half-life of the natural hormone. nih.gov Consequently, significant research has been dedicated to replacing this disulfide bond with more stable linkages.

One of the most successful strategies involves the creation of dicarba analogs , where the disulfide bridge is substituted with a carbon-carbon bond. acs.orgnih.gov This modification enhances the metabolic stability of the resulting analog. nih.gov The synthesis of dicarba-analogs can be achieved through on-resin ring-closing metathesis (RCM) of linear peptides containing two allylglycine residues. acs.org The resulting carbon-carbon double bond can then be hydrogenated to create a more flexible ethylene (B1197577) bridge. acs.org

Studies on dicarba-analogs of octreotide, a potent somatostatin analog, have demonstrated that these modifications can lead to compounds with high affinity and selectivity for specific somatostatin receptor subtypes (ssts). For instance, certain dicarba-analogs have shown high selectivity for the sst5 receptor. acs.orgacs.orgnih.gov The geometry of the carbon-carbon double bond bridge (Z or E) has been found to influence receptor preference. acs.orgnih.gov

The replacement of the disulfide bond can also be achieved by introducing two disulfide bridges, creating bicyclic analogs. This approach has been shown to increase the in vivo stability of somatostatin-14-based radioligands. nih.gov The size and conformation of the resulting rings play a critical role in the affinity for somatostatin receptors. nih.gov

Below is a table summarizing key findings related to dicarba-analogs of somatostatin:

| Analog Type | Modification | Key Findings |

| Dicarba-octreotide analogs | Disulfide bridge replaced with a carbon-carbon bond | Good affinity and high selectivity for the sst5 receptor. acs.orgacs.orgnih.gov |

| Hydrogenated dicarba-analogs | Carbon-carbon double bond reduced to a single bond | Increased flexibility of the tether. acs.org |

| Tetradecapeptide dicarba-analog | Disulfide bridge replaced with a carbon-carbon double bond | Highly selective for somatostatin receptors 1 and 5. nih.gov |

Other Conformational Constraints

Beyond modifying the disulfide bridge, various other strategies have been employed to introduce conformational constraints into somatostatin analogs. The goal of these modifications is to stabilize the bioactive conformation, thereby improving receptor affinity and selectivity.

One approach involves the incorporation of peptidomimetics and retro-inverso modifications. For example, in cyclic hexapeptide analogs of somatostatin, the bridging region has been modified with these techniques to investigate its structural role. nih.gov Such modifications can influence the conformational features around the bridging region and impact receptor binding activity. nih.gov

Another strategy is the introduction of chiral methylated amino acids into the main chain and side chains of somatostatin analogs. These modifications can provide valuable insights into the conformational requirements for biological activity. acs.org

Furthermore, the creation of bicyclic analogs with covalent bridges between the side chains of different amino acid residues (e.g., residues 5 and 10, 6 and 11, or 5 and 12) has been explored. nih.gov These conformationally restricted analogs have been instrumental in developing models for the biologically active conformation of somatostatin. nih.gov For instance, replacing Phe6 and Phe11 with cystine to form a second bridge provided evidence that these residues help stabilize the active conformer through hydrophobic interactions rather than direct receptor interaction. nih.gov

The table below highlights different approaches to introducing conformational constraints in somatostatin analogs:

| Modification Strategy | Example | Impact on Analog Properties |

| Peptidomimetics and Retro-inverso Modifications | Modification of the Phe11-Pro6 bridging region in a cyclic hexapeptide analog | Alters conformational features and receptor binding activity. nih.gov |

| Main Chain and Side Chain Methylation | Introduction of chiral methylated amino acids | Provides insights into conformational requirements for bioactivity. acs.org |

| Bicyclic Analogs | Covalent bridge between side chains of residues 5 and 12 | High biological activity, informing models of the bioactive conformation. nih.gov |

Somatostatin Receptor Subtype Interactions and Ligand Selectivity Profiles

Characterization of Somatostatin (B550006) Receptor (SSTR1-5) Binding Sites

The binding sites for somatostatin and its analogs are located within the transmembrane domains of the SSTRs. semanticscholar.org These receptors share common structural features, including an extracellular N-terminal domain, seven transmembrane helices connected by intracellular and extracellular loops, and an intracellular C-terminal tail. nih.gov The ligand-binding pocket is a complex three-dimensional structure formed by the arrangement of these transmembrane helices.

Specific amino acid residues within these helices and the extracellular loops are crucial for ligand recognition and binding affinity. For instance, studies on SSTR subtypes have identified key residues in transmembrane helices 3, 5, 6, and 7, as well as in the second extracellular loop (ECL2), that are critical for high-affinity ligand binding. semanticscholar.org While the exact residues involved can vary between subtypes, this general architecture is conserved. Computational modeling and site-directed mutagenesis studies have been instrumental in mapping these interaction points. acs.orgnih.gov For example, specific residues in SSTR1 and SSTR4 have been identified as being involved in the binding of somatostatin through interactions within the transmembrane regions. mdpi.com

The characterization of these binding sites is essential for understanding the molecular basis of ligand selectivity and for the rational design of novel somatostatin analogs with desired receptor subtype affinities. While specific data for 5-Deasparagine-somatostatin is not available, it is presumed that its binding would involve interactions with these conserved and variable residues within the SSTR binding pockets.

Receptor Binding Assays and Methodologies for Somatostatin Analogs

To determine the affinity and selectivity of somatostatin analogs for the different SSTR subtypes, various in vitro binding assays are employed. These assays are crucial for characterizing the pharmacological profile of new compounds.

Radioligand binding assays are a cornerstone for determining the binding affinity of a ligand for its receptor. nih.govgiffordbioscience.com This technique involves the use of a radiolabeled form of a ligand (a radioligand) that binds with high affinity and specificity to the target receptor. In the context of somatostatin analogs, a common approach is to use a radiolabeled somatostatin analog, such as 125I-[Tyr11]somatostatin, to label the SSTRs in cell membranes or tissue homogenates. nih.gov

Saturation binding assays are performed by incubating the receptor preparation with increasing concentrations of the radioligand until equilibrium is reached. giffordbioscience.com By measuring the amount of bound radioactivity at each concentration, a saturation curve can be generated. From this curve, two important parameters are derived: the equilibrium dissociation constant (Kd), which is a measure of the radioligand's affinity for the receptor, and the maximum number of binding sites (Bmax), which represents the total receptor density in the preparation. nih.gov

| Parameter | Description |

| Kd (Equilibrium Dissociation Constant) | The concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates higher binding affinity. |

| Bmax (Maximum Number of Binding Sites) | The total concentration of receptors in the sample, typically expressed as fmol/mg of protein. |

This interactive table summarizes the key parameters obtained from radioligand binding studies.

Competition binding assays are used to determine the affinity of an unlabeled compound, such as this compound, for a receptor by measuring its ability to compete with a radioligand for binding to that receptor. giffordbioscience.com In these experiments, a fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled competitor compound.

As the concentration of the unlabeled competitor increases, it displaces the radioligand from the receptor, leading to a decrease in the amount of bound radioactivity. The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration, generating a sigmoidal competition curve. From this curve, the IC50 value is determined, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

The IC50 value can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand. The Ki value represents the affinity of the unlabeled compound for the receptor. By performing these assays with cell lines individually expressing each of the five SSTR subtypes, a selectivity profile for the compound can be established. researchgate.net

Selectivity Spectrum of this compound for Specific SSTR Subtypes

Currently, there is no publicly available scientific literature or experimental data detailing the binding affinity and selectivity spectrum of the specific compound "this compound" for the five SSTR subtypes. Therefore, a data table of its binding affinities (Ki values) for SSTR1 through SSTR5 cannot be provided.

To determine the selectivity profile of this compound, comprehensive in vitro competition binding assays, as described in section 4.2.2, would need to be conducted. These studies would involve testing the compound against each of the five human SSTR subtypes expressed in stable cell lines. The resulting Ki values would reveal whether this compound is a universal ligand with high affinity for all SSTRs, or if it exhibits selectivity for one or more specific subtypes. The development of subtype-selective somatostatin analogs is a significant area of research, as it allows for the targeting of specific physiological effects mediated by individual SSTRs. nih.gov

Receptor Dimerization and Oligomerization in Somatostatin Analog Context

It is now well-established that G protein-coupled receptors, including SSTRs, can exist and function not only as monomers but also as dimers (homodimers or heterodimers) and higher-order oligomers. nih.govpnas.org This receptor dimerization can be influenced by ligand binding and can significantly impact the pharmacological and signaling properties of the receptors. ahajournals.org

The formation of SSTR homo- and heterodimers can alter ligand binding affinity and selectivity. ccmb.res.in For instance, the heterodimerization of two different SSTR subtypes may create a novel binding pocket with a pharmacological profile distinct from that of either individual receptor. researchgate.net Ligand binding can either promote or stabilize these dimeric and oligomeric states. pnas.org Studies have shown that agonist binding can induce the oligomerization of certain SSTR subtypes, such as SSTR5. pnas.org

In the context of a novel somatostatin analog like this compound, its interaction with SSTRs could potentially be influenced by the oligomeric state of the receptors. The analog might exhibit different binding affinities for monomeric versus dimeric forms of a particular SSTR subtype, or it could preferentially bind to and stabilize specific heterodimeric complexes. Understanding the role of receptor dimerization and oligomerization is therefore crucial for a complete characterization of the pharmacological effects of any somatostatin analog.

G-Protein Coupled Receptor (GPCR) Signaling Cascades Mediated by SSTRs

The biological actions of this compound are primarily initiated through its binding to somatostatin receptors (SSTRs), which are members of the G-protein coupled receptor (GPCR) superfamily. mdpi.com This interaction triggers a cascade of intracellular events mediated by heterotrimeric G-proteins, leading to the modulation of various effector systems. mdpi.com The five subtypes of SSTRs (SSTR1-5) can couple to different G-protein alpha subunits, predominantly of the Gi/o family, which are typically associated with inhibitory cellular responses. nih.gov

Adenylyl Cyclase Inhibition and Cyclic AMP Modulation

A hallmark of somatostatin receptor activation is the inhibition of adenylyl cyclase, an enzyme responsible for the synthesis of the second messenger cyclic AMP (cAMP). mdpi.comnih.gov Upon binding of a ligand like somatostatin or its analogs to SSTRs, the activated Gi alpha subunit directly inhibits adenylyl cyclase activity. nih.gov This leads to a decrease in intracellular cAMP levels. Reduced cAMP levels, in turn, decrease the activity of protein kinase A (PKA), a key downstream effector that phosphorylates numerous cellular proteins to regulate processes such as hormone secretion and cell proliferation. mdpi.com

Phospholipase C (PLC) Pathway Activation

In addition to inhibiting adenylyl cyclase, SSTRs can also activate the phospholipase C (PLC) pathway. mdpi.com This signaling route is typically initiated by the Gβγ subunits of the dissociated G-protein, although Gαq coupling has also been implicated for some SSTR subtypes. Activated PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, to generate two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular calcium, along with DAG, activates protein kinase C (PKC), which then phosphorylates a variety of target proteins, influencing cellular processes like neurotransmitter release and cell growth. nih.gov

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

The mitogen-activated protein kinase (MAPK) pathways, which are crucial for regulating cell growth, differentiation, and survival, are also modulated by SSTR activation. mdpi.com The signaling to MAPK pathways can be either inhibitory or stimulatory, depending on the SSTR subtype and the cellular context. The mechanisms of MAPK modulation are complex and can involve multiple upstream effectors, including those activated by the adenylyl cyclase and PLC pathways. For instance, changes in cAMP and calcium levels, as well as the activation of small G-proteins like Ras, can influence the activity of the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways.

Regulation of Ion Channels (e.g., Calcium, Potassium)

Activation of SSTRs leads to the direct and indirect regulation of various ion channels, which is a key mechanism for controlling cellular excitability and secretion. mdpi.com A prominent effect is the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels by the Gβγ subunits. nih.gov This leads to potassium efflux, hyperpolarization of the cell membrane, and a subsequent decrease in cellular excitability. Additionally, SSTR activation can inhibit voltage-gated calcium channels, reducing calcium influx and further contributing to the inhibition of hormone and neurotransmitter release. mdpi.com

Post-Receptor Binding Events and Signal Transduction Specificity of this compound

While the general signaling pathways of SSTRs are well-documented, the specific post-receptor binding events and signal transduction specificity of this compound are not extensively detailed in the currently available scientific literature. The unique structural modifications of this analog would likely influence its binding affinity and efficacy for the different SSTR subtypes. This, in turn, could lead to a distinct profile of G-protein activation and downstream signaling. For example, it might exhibit a bias towards a particular signaling pathway (e.g., preferential activation of ion channels over adenylyl cyclase inhibition) compared to native somatostatin. However, without specific research on this compound, these potential specificities remain speculative.

Molecular and Intracellular Signaling Mechanisms of 5 Deasparagine Somatostatin

Crosstalk with Other Signaling Pathways

The interaction between somatostatin (B550006) signaling, such as that initiated by 5-Deasparagine-somatostatin, and the cannabinoid system, particularly through the Cannabinoid Receptor 1 (CB1R), represents a significant area of research in neurobiology and cellular signaling. This crosstalk is facilitated by the co-localization and interaction of somatostatin receptors (SSTRs) and CB1R in various brain regions, including the cortex, striatum, and hippocampus. nih.gov The functional consequences of this interaction are complex, leading to the modulation of downstream signaling pathways and cellular responses.

Studies have revealed that specific somatostatin receptor subtypes, notably SSTR5, can form heteromeric complexes with CB1R. nih.gov Under basal conditions, SSTR5 and CB1R can exist in a constitutive heteromeric complex. researchgate.netubc.ca However, upon activation by their respective agonists, this complex can be disrupted. nih.govresearchgate.net Concurrent activation of both receptors can lead to a preferential formation of SSTR5 homodimers and the dissociation of CB1R homodimers, suggesting a dominant regulatory role for SSTR5 in this interaction. nih.govresearchgate.net

This receptor-level interaction has profound effects on intracellular signaling cascades. The crosstalk between SSTRs and CB1R can modulate the second messenger cyclic adenosine (B11128) monophosphate (cAMP) and downstream pathways like the mitogen-activated protein kinase (MAPK/ERK) pathway. nih.govresearchgate.net

In instances of co-activation of SSTRs and CB1R, a loss of protective effects against excitotoxicity has been observed in neuronal cells. nih.gov This is accompanied by a delay in the phosphorylation of ERK1/2, a key step in the MAPK/ERK signaling pathway, and alterations in the composition of the receptor complex. nih.gov This suggests that while individual activation of these receptors can trigger pro-survival signals, their simultaneous activation can lead to a negative modulation of these pathways.

The signaling outcomes of this crosstalk appear to be predominantly regulated by the somatostatin receptor. In cells where SSTR5 and CB1R are co-expressed, the modulation of cAMP and downstream signaling pathways occurs in an SSTR5-dominant and concentration-dependent manner when a receptor-specific agonist is present. nih.govresearchgate.net

| Aspect of Crosstalk | Observation | Reference |

|---|---|---|

| Receptor Interaction | SSTR5 and CB1R form constitutive heteromeric complexes under basal conditions. | nih.govresearchgate.netubc.ca |

| Effect of Agonist Activation | Agonist treatment disrupts the SSTR5-CB1R heteromer, leading to the formation of SSTR5 homodimers and dissociation of CB1R homodimers. | nih.govresearchgate.net |

| Downstream Signaling Modulation | Co-activation of SSTRs and CB1R can lead to delayed ERK1/2 phosphorylation. | nih.gov |

| Dominant Receptor | Signaling pathways are modulated in an SSTR5-dominant manner in co-transfected cells. | nih.govresearchgate.net |

The intricate interplay between this compound, through its action on somatostatin receptors, and the CB1R signaling pathway highlights a complex regulatory mechanism. The functional outcomes of this crosstalk are context-dependent and are significantly influenced by the relative expression levels of the receptors and the presence of their respective agonists.

| Signaling Pathway | Effect of Co-activation | Reference |

|---|---|---|

| MAPK/ERK Pathway | Delayed phosphorylation of ERK1/2. | nih.gov |

| cAMP Pathway | Modulated in an SSTR5-dominant manner. | nih.govresearchgate.net |

| Cellular Protection | Loss of protective effects against quinolinic acid-induced toxicity in striatal neuronal cells. | nih.gov |

Following a comprehensive search for scientific literature, it has been determined that there is no publicly available research data specifically detailing the preclinical biological activity and pharmacological characterization of the chemical compound “this compound.” Searches for this compound, including potential synonyms such as "[Asp5]somatostatin," did not yield specific studies addressing its effects on cellular models or in vivo animal systems as outlined in the requested article structure.

The existing body of research focuses extensively on native somatostatin and its various synthetic analogs, such as octreotide (B344500) and lanreotide (B11836), which have been developed to improve stability and therapeutic efficacy. mcgill.canih.gov This research covers the broad physiological actions of somatostatin, including the inhibition of growth hormone, insulin (B600854), and glucagon (B607659) secretion, as well as its anti-proliferative effects. nih.govyourhormones.infonih.gov However, this information pertains to different molecular entities and cannot be attributed to "this compound."

Due to the strict requirement to focus solely on "this compound" and the absence of specific data for this compound, it is not possible to generate the requested article. Providing information on other somatostatin analogs would not adhere to the explicit instructions of the prompt. Therefore, the detailed sections on in vitro and in vivo studies for "this compound" cannot be completed.

Preclinical Biological Activity and Pharmacological Characterization of 5 Deasparagine Somatostatin

In Vivo Animal Model Investigations

Evaluation of Pancreatic Hormone Modulation in Animal Studies

No specific studies evaluating the effect of 5-Deasparagine-somatostatin on the secretion of insulin (B600854), glucagon (B607659), or other pancreatic hormones in animal models have been identified. While somatostatin (B550006) and its analogs are well-known potent inhibitors of pancreatic hormone secretion, the specific activity of the 5-Deasparagine variant has not been characterized.

Central Nervous System (CNS) Effects and Neuromodulatory Actions in Preclinical Models

Information regarding the central nervous system effects and neuromodulatory actions of this compound in preclinical models is not available. The broader class of somatostatin analogs has been investigated for its role in neurotransmission and potential therapeutic applications in neurological disorders, but specific data for the 5-Deasparagine derivative is absent.

Anti-Angiogenic Effects in Animal Models

There is no available research detailing the anti-angiogenic properties of this compound in animal models. The anti-angiogenic potential of somatostatin and some of its analogs is a recognized area of cancer research, but the specific contribution and efficacy of the 5-Deasparagine variant have not been documented.

Enzymatic Stability and Pharmacokinetic Considerations in Preclinical Development of Analogs

Assessment of Proteolytic Degradation of Somatostatin (B550006) Analogs

The proteolytic degradation of somatostatin and its analogs is a primary determinant of their in vivo efficacy. This degradation is mediated by various peptidases present in plasma and tissues. mdpi.com The assessment of this degradation is a critical step in the preclinical evaluation of new analogs.

Deamidation, the process that converts an asparagine residue to aspartic acid or isoaspartic acid, is a non-enzymatic chemical modification that can occur spontaneously in peptides and proteins. wikipedia.orgresearchgate.net This reaction involves the formation of a succinimide (B58015) intermediate, which is then hydrolyzed. wikipedia.orgnih.gov The rate of deamidation is influenced by several factors, including the primary sequence, the higher-order structure of the peptide, pH, and temperature. wikipedia.org The presence of a glycine (B1666218) residue following the asparagine can accelerate the rate of deamidation due to its flexibility and low steric hindrance. wikipedia.org

The conversion of asparagine to aspartic acid at position 5 in somatostatin would result in a molecule with a different charge and potentially an altered conformation. This modification could influence its susceptibility to proteolytic enzymes. The introduction of a negatively charged aspartic acid residue may alter the binding of the peptide to the active sites of peptidases, potentially increasing or decreasing the rate of degradation compared to the native peptide.

In vitro stability studies are commonly employed to assess the proteolytic degradation of somatostatin analogs. These studies typically involve incubating the analog with plasma, serum, or specific enzymes and monitoring the disappearance of the intact peptide over time. High-performance liquid chromatography (HPLC) is a common analytical technique used for this purpose. mdpi.com

| Parameter | Description | Relevance to 5-Deasparagine-somatostatin |

| Half-life in plasma | The time it takes for 50% of the peptide to be degraded in plasma. | A key indicator of in vivo stability. The Asn5 to Asp modification could alter this value. |

| Degradation products | Identification of the peptide fragments produced by enzymatic cleavage. | Helps to identify the primary sites of proteolytic attack and understand the degradation pathway. |

| Enzyme susceptibility | Determination of which specific enzymes are responsible for degradation. | Provides insights for further structural modifications to enhance stability. |

Strategies for Enhancing In Vivo Stability of Peptide Analogs

Given the inherent instability of native somatostatin, numerous strategies have been developed to enhance the in vivo stability of its analogs. These strategies aim to protect the peptide from degradation by peptidases and prolong its circulation time.

One common approach is the substitution of natural L-amino acids with D-amino acids or unnatural amino acids. researchgate.net This can render the peptide bonds resistant to cleavage by stereospecific proteases. For example, the incorporation of D-Trp at position 8 is a key modification in many stable somatostatin analogs, such as octreotide (B344500). nih.gov

Peptide backbone modifications, such as N-methylation of peptide bonds, can also sterically hinder the approach of proteases. researchgate.net Cyclization is another effective strategy to improve stability. researchgate.net While native somatostatin is a cyclic peptide, the nature and size of the cyclic structure in synthetic analogs can be optimized to enhance stability and receptor binding affinity.

The deamidation of asparagine to aspartic acid at position 5 is not a conventional strategy for enhancing stability; rather, it is often considered a degradation pathway. wikipedia.org However, if the resulting this compound demonstrates desirable biological activity, its own stability would then become a focus. The introduction of the aspartic acid residue might inadvertently confer some protection against certain peptidases, although this would need to be empirically determined.

| Strategy | Mechanism of Action | Potential Application to this compound |

| D-amino acid substitution | Alters stereochemistry, preventing recognition by proteases. | Could be combined with the Asn5 to Asp modification to further enhance stability. |

| Backbone modification | Sterically hinders protease access to the peptide bond. | Could be applied to the this compound backbone. |

| Cyclization | Constrains the peptide conformation, reducing susceptibility to proteolysis. | The cyclic nature of this compound could be optimized for stability. |

| Terminal modifications | N-terminal acetylation or C-terminal amidation can block exopeptidase activity. researchgate.net | These modifications could be incorporated into the this compound sequence. |

Preclinical Pharmacokinetic Profiling Relevant to Analog Design

The preclinical pharmacokinetic profiling of somatostatin analogs is essential to understand their absorption, distribution, metabolism, and excretion (ADME) properties. These studies provide crucial information for predicting the in vivo behavior of the analog and for designing clinical studies.

The pharmacokinetic profile of somatostatin analogs is significantly influenced by their stability and physicochemical properties. Analogs with enhanced stability, such as octreotide, exhibit a much longer elimination half-life compared to native somatostatin. nih.govnih.gov

The deamidation of Asn5 to Asp in somatostatin would alter the physicochemical properties of the peptide. The introduction of a carboxylic acid side chain would increase the negative charge and potentially the hydrophilicity of the molecule. These changes could affect its distribution in the body, its binding to plasma proteins, and its route of elimination.

Preclinical pharmacokinetic studies typically involve administering the analog to animal models (e.g., rats, mice) and collecting blood and urine samples over time. The concentration of the analog in these samples is then measured using sensitive analytical methods like liquid chromatography-mass spectrometry (LC-MS).

| Pharmacokinetic Parameter | Description | Implications of Asn5 to Asp Modification |

| Bioavailability | The fraction of the administered dose that reaches the systemic circulation. | Changes in stability and physicochemical properties could affect absorption and first-pass metabolism. |

| Volume of distribution | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Altered plasma protein binding and tissue distribution due to charge and hydrophilicity changes. |

| Elimination half-life | The time required for the concentration of the drug in the body to be reduced by one-half. nih.gov | Dependent on the rate of metabolic clearance and excretion, which could be altered. |

| Clearance | The rate at which a drug is removed from the body. | The route and rate of clearance (e.g., renal, hepatic) may be influenced by the modification. |

Comparative Pharmacology of Somatostatin Analogs

Distinguishing Pharmacological Profiles Among Different Somatostatin (B550006) Analogs

The pharmacological profiles of somatostatin analogs are primarily defined by their binding affinity and selectivity for the five SSTR subtypes. These differences in receptor interaction translate into varied biological and clinical activities. mdpi.comnih.gov Native somatostatin binds with high affinity to all five receptor subtypes. nih.gov In contrast, the first-generation synthetic analogs, such as octreotide (B344500) and lanreotide (B11836), were designed to be more selective.

Octreotide , a synthetic octapeptide analog, binds with high affinity predominantly to SSTR2 and shows moderate affinity for SSTR5 and SSTR3. mdpi.comrxlist.com Its affinity for SSTR1 and SSTR4 is low. nih.gov This SSTR2 preference is crucial for its potent inhibition of growth hormone (GH) secretion, making it a cornerstone in the management of acromegaly. rxlist.com It also effectively inhibits the secretion of various gastroenteropancreatic (GEP) hormones, which is beneficial in controlling the symptoms of neuroendocrine tumors (NETs). rxlist.comnih.gov

Lanreotide , another octapeptide analog, exhibits a similar binding profile to octreotide, with high affinity for SSTR2 and a lesser affinity for SSTR5. mdpi.comrxlist.com It is utilized for similar therapeutic purposes, including the treatment of acromegaly and GEP-NETs, where it helps control hormone-related symptoms and can stabilize tumor growth. nih.govcancerresearchuk.org

Pasireotide (B1678482) represents a second-generation, multi-receptor targeted analog. It distinguishes itself with a broader binding profile, showing high affinity for SSTR1, SSTR2, SSTR3, and SSTR5. mdpi.comrxlist.com This expanded profile allows pasireotide to be effective in conditions where first-generation analogs may be less successful, potentially due to tumor expression of SSTR subtypes other than SSTR2. mdpi.com

The following table summarizes the comparative receptor binding affinities of native somatostatin and its key synthetic analogs.

| Compound | SSTR1 Affinity (IC50 nM) | SSTR2 Affinity (IC50 nM) | SSTR3 Affinity (IC50 nM) | SSTR4 Affinity (IC50 nM) | SSTR5 Affinity (IC50 nM) |

|---|---|---|---|---|---|

| Somatostatin-14 | High | High | High | High | High |

| Octreotide | Low | High | Moderate | Low | Moderate |

| Lanreotide | Low | High | Low | Low | Moderate |

| Pasireotide | High | High | High | Low | High |

Note: "High," "Moderate," and "Low" are qualitative descriptors based on published IC50 values, which can vary between studies. The table provides a generalized comparison.

Rational Design of Analogs with Enhanced Selectivity and Potency

The development of somatostatin analogs with improved therapeutic properties is a prime example of rational drug design. The primary goals have been to increase metabolic stability, enhance receptor binding affinity, and modulate receptor selectivity to target specific pathologies more effectively. nih.gov

A key strategy has been the reduction of the peptide size and cyclization. Native somatostatin-14 is a cyclic tetradecapeptide. Early research identified that a smaller, core sequence of four amino acids (Phe-Trp-Lys-Thr) was essential for biological activity. By flanking this core sequence with other amino acids and creating a smaller, more stable cyclic structure (like the octapeptides octreotide and lanreotide), researchers developed compounds resistant to enzymatic degradation with a much longer duration of action. nih.gov

Further refinements involve targeted amino acid substitutions to alter receptor selectivity and potency. The specific three-dimensional conformation of the peptide loop, dictated by its amino acid sequence, governs its interaction with the binding pockets of the different SSTR subtypes. nih.gov For instance, the development of SSTR5-selective analogs like PTR-3046 was achieved through backbone cyclization, a method that creates a more constrained peptide structure. nih.gov This particular analog was found to inhibit amylase and lipase release without affecting growth hormone or glucagon (B607659), demonstrating how selectivity can translate to more specific physiological effects. nih.gov

The concept of modifying specific residues, such as a hypothetical "5-Deasparagine-somatostatin," falls within this rational design paradigm. The asparagine residue at position 5 of native somatostatin-14 is part of the loop structure but outside the core pharmacophore. Removing or replacing this residue would significantly alter the peptide's conformation and, consequently, its binding profile. Such a modification could be explored to either enhance affinity for a particular receptor subtype or to probe the structural requirements for receptor binding. The design of potent and selective analogs often involves creating libraries of compounds with systematic substitutions at various positions to identify modifications that yield the desired pharmacological profile. nih.gov This approach has led to the discovery of analogs with high selectivity for SSTR2, which is valuable for tumor imaging and therapy, as well as multi-receptor ligands like pasireotide for broader applications. nih.govnih.gov

Advanced Research Methodologies in Somatostatin Analog Studies

Application of Advanced Spectroscopic and Structural Biology Techniques

To understand the three-dimensional structure and conformational dynamics of 5-Deasparagine-somatostatin, researchers would employ a range of advanced spectroscopic and structural biology techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), would be pivotal in determining the solution structure of the analog. These methods provide insights into proton-proton proximities, allowing for the calculation of a family of structures consistent with the experimental data.

X-ray Crystallography: By crystallizing this compound, ideally in complex with its target somatostatin (B550006) receptors (SSTRs), X-ray crystallography could provide a high-resolution atomic-level snapshot of the binding interface. This would reveal the precise interactions, including hydrogen bonds and hydrophobic contacts, that govern the analog's affinity and selectivity for different SSTR subtypes.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy would be utilized to assess the secondary structure content (e.g., α-helix, β-sheet) of this compound in various solvent conditions, providing information on its conformational stability.

Utilization of High-Throughput Screening for Analog Discovery

The discovery of novel and potent somatostatin analogs often relies on high-throughput screening (HTS) of large compound libraries. For an analog like this compound, HTS would be instrumental in the initial phases of development.

Competitive Radioligand Binding Assays: A primary HTS method involves competitive binding assays where a library of compounds, including this compound, would be screened for their ability to displace a radiolabeled standard somatostatin analog (e.g., ¹²⁵I-[Tyr¹¹]-SRIF-14) from membranes of cells expressing specific SSTR subtypes. This allows for the rapid determination of binding affinities (Ki values) for each receptor subtype.

Functional Cellular Assays: HTS can also be based on functional responses in cells. For instance, assays measuring the inhibition of adenylyl cyclase or changes in intracellular calcium levels upon receptor activation can be adapted to a high-throughput format to screen for agonists or antagonists of SSTRs.

In Vivo Animal Models for Efficacy and Mechanistic Studies

To assess the therapeutic potential and understand the in vivo mechanism of action of this compound, various animal models would be utilized.

Xenograft Tumor Models: Human tumor cell lines expressing SSTRs would be implanted into immunocompromised mice. Treatment with this compound would allow for the evaluation of its anti-tumor efficacy by monitoring tumor growth, proliferation rates (e.g., Ki-67 staining), and angiogenesis.

Models of Hormonal Hypersecretion: Animal models that mimic diseases of hormone excess, such as acromegaly (excess growth hormone) or neuroendocrine tumors with carcinoid syndrome, would be used to determine if this compound can effectively suppress hormone levels and alleviate associated symptoms.

Pharmacokinetic and Pharmacodynamic Studies: In vivo studies would also be essential to determine the pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion (ADME), as well as its pharmacodynamic effects, such as the duration of hormone suppression after a single dose.

Gene Expression and Receptor Distribution Studies (e.g., RT-PCR, In Situ Hybridization)

Understanding the tissue-specific expression of SSTRs is critical for predicting the target organs of this compound and for patient selection in potential clinical applications.

Reverse Transcription-Polymerase Chain Reaction (RT-PCR): Quantitative RT-PCR (qRT-PCR) is a highly sensitive method used to measure the mRNA expression levels of the five SSTR subtypes in different tissues and tumor samples. This can help to identify which tumors are most likely to respond to a therapy targeting specific SSTRs.

In Situ Hybridization (ISH): ISH is a technique that uses labeled nucleic acid probes to visualize the location of specific mRNA transcripts within a tissue section. This provides spatial information on receptor expression, revealing which cell types within a tissue are expressing the target receptors.

Immunohistochemistry (IHC): While not a gene expression technique, IHC is a complementary method that uses antibodies to detect the SSTR protein itself in tissue sections. This confirms that the mRNA is translated into functional protein and provides information on the subcellular localization of the receptors.

The following table summarizes the hypothetical application of these advanced research methodologies to the study of this compound.

| Methodology Category | Specific Technique | Primary Application for this compound |

| Spectroscopic & Structural Biology | NMR Spectroscopy | Determine solution structure and conformational dynamics. |

| X-ray Crystallography | Provide atomic-level detail of receptor binding. | |

| Circular Dichroism | Assess secondary structure and conformational stability. | |

| High-Throughput Screening | Radioligand Binding Assays | Rapidly determine binding affinities for SSTR subtypes. |

| Functional Cellular Assays | Screen for agonist or antagonist activity at SSTRs. | |

| In Vitro Models | Receptor-Transfected Cell Lines | Characterize receptor subtype selectivity and signaling. |

| Tumor Cell Lines | Evaluate anti-proliferative and pro-apoptotic effects. | |

| Primary Cell Cultures | Investigate inhibition of hormone secretion. | |

| In Vivo Models | Xenograft Tumor Models | Assess anti-tumor efficacy in a living organism. |

| Hormonal Hypersecretion Models | Evaluate hormone suppression capabilities. | |

| Pharmacokinetic/Pharmacodynamic Studies | Determine ADME properties and duration of action. | |

| Gene Expression & Receptor Distribution | RT-PCR | Quantify SSTR mRNA levels in tissues and tumors. |

| In Situ Hybridization | Visualize the cellular localization of SSTR mRNA. | |

| Immunohistochemistry | Detect and localize SSTR protein in tissues. |

Future Directions and Emerging Research Avenues for 5 Deasparagine Somatostatin Research

Exploration of Novel Receptor Interaction Mechanisms and Allosteric Modulation

Future research will delve into the nuanced molecular interactions between somatostatin (B550006) analogs and their receptors, moving beyond the simple ligand-receptor binding model.

Receptor Dimerization: SSTRs can form complexes with other SSTR subtypes (homodimers) or with other types of G protein-coupled receptors (GPCRs), such as dopamine receptors (heterodimers). nih.gov This dimerization can alter the analog's binding affinity, signaling, and the cell's response. nih.gov For instance, the heterodimerization of SSTR2 and the D2 dopamine receptor results in increased affinity for dopamine, and the interaction between SSTR1 and SSTR5 allows octreotide (B344500) to influence SSTR1 internalization, a property it does not typically possess. nih.gov Future studies will aim to characterize the vast landscape of SSTR dimerization and design analogs that specifically target these unique receptor complexes to achieve more precise therapeutic effects.

Allosteric Modulation: Allosteric modulators are compounds that bind to a receptor at a site distinct from the primary (orthosteric) ligand binding site. wikipedia.org This binding can induce a conformational change in the receptor, thereby enhancing (positive allosteric modulator, PAM) or inhibiting (negative allosteric modulator, NAM) the effect of the primary ligand. wikipedia.orgfrontiersin.org This approach offers a novel strategy for developing drugs targeting SSTRs. frontiersin.org For a molecule like 5-Deasparagine-somatostatin, research could explore whether it or other compounds could act as allosteric modulators to fine-tune the activity of endogenous somatostatin or other therapeutic analogs, potentially offering pathway-specific effects and biased signaling. frontiersin.org

Biased Agonism: Different analogs, upon binding to the same receptor subtype, can trigger distinct intracellular signaling cascades. nih.govnih.gov This phenomenon, known as biased agonism, suggests that the receptor can adopt multiple active conformations, each linked to a specific downstream pathway (e.g., inhibition of adenylyl cyclase vs. activation of phosphotyrosine phosphatase). nih.gov A key future direction is to design "biased agonists" that selectively activate pathways responsible for anti-proliferative effects while avoiding those that cause adverse effects. Computational modeling and structural biology will be instrumental in understanding how specific ligand structures dictate these signaling outcomes. nih.gov

Potential for Diagnostic and Research Tools in Mechanistic Studies

Somatostatin analogs are not only therapeutic agents but also powerful tools for diagnosis and research, primarily through radiolabeling.

Advanced Imaging Agents: Radiolabeled somatostatin analogs are the gold standard for imaging SSTR-expressing tumors via PET/CT and SPECT/CT. mdpi.commdpi.com Future research is focused on developing new agents with improved properties. This includes labeling analogs with alternative radioisotopes like Gallium-68 (⁶⁸Ga) or Copper-64 (⁶⁴Cu) for better imaging resolution and exploring fluorine-18 (¹⁸F) labeling to overcome the limitations of generator-produced isotopes. mdpi.commdpi.com

Peptide Receptor Radionuclide Therapy (PRRT): The "theranostic" approach combines diagnosis and therapy by labeling analogs with diagnostic isotopes (like ⁶⁸Ga) and then with therapeutic isotopes (like Lutetium-177 or Yttrium-90) that deliver cytotoxic radiation directly to tumor cells. mdpi.com A major research avenue is to personalize PRRT by using dosimetry to tailor the radiation dose and by combining it with other treatments to enhance efficacy. mdpi.com

SSTR Antagonists as Tools: While most current agents are SSTR agonists (they activate the receptor), there is growing interest in developing radiolabeled SSTR antagonists. mdpi.com Preclinical studies suggest that antagonists may bind to a higher number of receptor sites on tumor cells compared to agonists, potentially leading to better tumor visualization and higher therapeutic efficacy. These antagonists will also be critical research tools for probing the differences in trafficking and signaling between activated and blocked receptors.

Integration with Systems Biology and Omics Approaches in Somatostatin Research

Systems biology offers a holistic approach to understanding the complex network of interactions that govern cellular behavior, moving beyond the study of single molecules. mdpi.com By integrating multiple large-scale datasets ("omics"), researchers can build comprehensive models of somatostatin's action. griffith.edu.aunih.gov

Multi-Omics Integration: This approach involves combining data from genomics (DNA), transcriptomics (RNA), proteomics (proteins), and metabolomics (metabolites) to create a detailed picture of a cell or tissue. mdpi.comgriffith.edu.au For somatostatin research, this could involve analyzing how a novel analog like this compound alters not just SSTR signaling but the entire network of gene expression, protein activity, and metabolic pathways in a tumor cell. This can uncover novel mechanisms of action and identify biomarkers that predict patient response. nih.gov

Computational Modeling: The vast datasets generated by omics technologies are analyzed using computational tools to build predictive models of biological systems. nih.govnih.gov For example, a model could be developed to simulate how different SSTR subtypes influence various signaling pathways in a neuroendocrine tumor cell. Researchers could then use this model to predict the effects of a new analog and identify the most promising drug candidates for further preclinical testing.

This integrative approach will be crucial for moving towards personalized medicine, where the selection of a somatostatin analog can be tailored to the specific molecular profile of a patient's tumor. mdpi.com

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing 5-deasparagine-somatostatin, and how can purity be validated?

- Methodological Answer : Synthesis typically follows solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies. After cleavage and deprotection, purity is validated via reverse-phase HPLC (≥95% purity threshold) and mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm molecular weight . Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) is critical for structural confirmation, particularly to verify the absence of asparagine at position 5 .

Q. How do researchers design in vitro assays to assess this compound’s bioactivity?

- Experimental Design : Use receptor-binding assays (e.g., competitive radioligand binding with 125I-labeled somatostatin analogs) on cell lines expressing somatostatin receptors (SSTR1–5). Dose-response curves (10⁻¹²–10⁻⁶ M range) quantify IC50 values. Include positive controls (e.g., native somatostatin-14) and negative controls (vehicle-only) to validate assay specificity .

Q. What statistical methods are appropriate for analyzing dose-dependent effects in preclinical studies?

- Data Analysis : Use nonlinear regression (e.g., log[inhibitor] vs. normalized response in GraphPad Prism) to calculate EC50/IC50. For multi-group comparisons, apply ANOVA with post-hoc Tukey tests. Ensure power analysis (α=0.05, β=0.2) is performed pre-study to determine sample size .

Advanced Research Questions

Q. How can conflicting data on this compound’s receptor selectivity be resolved?

- Contradiction Analysis : Discrepancies in SSTR subtype affinity may arise from assay variability (e.g., cell type, radioligand stability). Perform meta-analysis of published IC50 values using random-effects models to quantify heterogeneity (I² statistic). Validate findings with cross-laboratory reproducibility studies, standardizing cell lines and ligand batches .

Q. What strategies optimize in vivo pharmacokinetic profiling of this compound?

- Methodological Approach : Use LC-MS/MS for plasma/tissue quantification in rodent models. Apply compartmental modeling (e.g., non-linear mixed-effects in NONMEM) to estimate clearance (CL), volume of distribution (Vd), and half-life (t½). Account for peptide degradation via protease inhibitors in sample collection protocols .

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy?

- Experimental Design : Investigate off-target effects via transcriptomic profiling (RNA-seq) of treated tissues. Assess metabolic stability in liver microsomes and plasma protein binding (equilibrium dialysis) to identify bioavailability limitations. Use knock-out animal models (e.g., SSTR-specific) to isolate receptor-mediated effects .

Data Reproducibility and Reporting

Q. What documentation is critical for ensuring reproducibility of this compound studies?

- Guidelines : Follow the Beilstein Journal’s standards: report synthesis details (e.g., resin type, coupling reagents), analytical parameters (HPLC gradients, MS settings), and raw data deposition (public repositories like Zenodo). For in vivo studies, include ARRIVE 2.0 checklist items (e.g., randomization, blinding) .

Q. How can researchers mitigate bias in functional studies of this compound?

- Best Practices : Implement double-blinding in animal studies and use automated image analysis for immunohistochemistry. Pre-register study protocols (e.g., on Open Science Framework) and share code/statistical scripts openly. Use independent replication cohorts to confirm key findings .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.